4-(4-Methylpiperazin-1-YL)butan-2-OL
Description
4-(4-Methylpiperazin-1-yl)butan-2-OL is a tertiary alcohol derivative containing a piperazine ring substituted with a methyl group. This compound is structurally characterized by a four-carbon chain linking the hydroxyl group (-OH) at the second carbon to the 4-methylpiperazine moiety. The ketone analog has a molecular weight of 170.26 g/mol and a purity of 95%, as noted in commercial product listings .
Properties
CAS No. |
110358-26-4 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
FKLYEZLSPJDHKV-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCN(CC1)C)O |
Canonical SMILES |
CC(CCN1CCN(CC1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison below focuses on structurally related piperazine derivatives, emphasizing physicochemical properties, reactivity, and applications.
Table 1: Key Properties of 4-(4-Methylpiperazin-1-yl)butan-2-OL and Analogous Compounds
Key Findings:
However, this may also increase susceptibility to oxidation . The ketone analog (butan-2-one) is more stable under standard storage conditions and is commonly used as a precursor in reductive amination reactions .
Substituent Effects :
- The 4-methyl group on the piperazine ring in both compounds reduces basicity compared to unsubstituted piperazine derivatives, altering their pharmacokinetic profiles in medicinal chemistry contexts.
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